- Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis, China, , ,
Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)
4-Oxocyclohexanecarbaldehyde structure
4-Oxocyclohexanecarbaldehyde Properties
Names and Identifiers
-
- Cyclohexanone-4-carboxaldehyde
- 4-Oxocyclohexanecarboxyaldehyde
- 4-Formylcyclohexanone
- 4-Oxocyclohexanecarbaldehyde
- 4-OXO-CYCLOHEXANECARBOXALDEHYDE
- 4-OXO-CYCLOHEXANECARBOXYALDEHYDE
- (+/-)-cyclohexanone-4-carboxaldehyde
- 1-formyl-4-oxocyclohexane
- 4-Oxo-cyclohexancarbaldehyd
- 4-oxo-cyclohexanecarbaldehyde
- Cyclohexanecarboxaldehyde,4-oxo-(9CI)
- 4-oxocyclohexane-1-carbaldehyde
- CYCLOHEXANECARBOXALDEHYDE, 4-OXO-
- PubChem2083
- Cyclohexanone-4-carbaldehyde
- SFNKUFOBKQJUEB-UHFFFAOYSA-N
- 6740AC
- FCH849710
- VZ31621
- AB21200
- AB0100261
- AX8099795
- 184O815
- 4-Oxocyclohexanecarboxaldehyde (ACI)
- +Expand
-
- MFCD04972553
- SFNKUFOBKQJUEB-UHFFFAOYSA-N
- 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
- O=CC1CCC(=O)CC1
Computed Properties
- 126.06800
- 0
- 2
- 1
- 9
- 119
- 34.1
Experimental Properties
- 0.94460
- 34.14000
- 223 ºC
- 81 ºC
- 1.151
4-Oxocyclohexanecarbaldehyde Security Information
4-Oxocyclohexanecarbaldehyde Customs Data
- 2914400090
-
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Oxocyclohexanecarbaldehyde Price
4-Oxocyclohexanecarbaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Water ; reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
- Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanesZhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ; -78 °C → rt
Reference
- Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnolChemical Communications (Cambridge, 2021, 57(88), 11669-11672,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt
Reference
- Preparation of arylfuranone derivatives for use as antifibrotic agents, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Propanal , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Reference
- Preparation of nitrogen-containing bicyclic compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Nickel bromide (NiBr2), trihydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ; 10 min, rt
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled
Reference
- Nickel-Catalyzed Selective Reduction of Carboxylic Acids to AldehydesOrganic Letters, 2019, 21(19), 7804-7808,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
- Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexateJournal of Heterocyclic Chemistry, 1995, 32(1),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Reference
- Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the modelChemistry - A European Journal, 2008, 14(36), 11415-11422,
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Nitric acid , Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile
Reference
- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activityRSC Advances, 2016, 6(53), 48165-48180,
4-Oxocyclohexanecarbaldehyde Raw materials
- Methylcyclohexane
- 4-(Hydroxymethyl)cyclohexanone
- 4-oxocyclohexane-1-carboxylic acid
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 4-TRIMETHYLSILANYLOXY-CYCLOHEX-3-ENE-CARBALDEHYDE
- 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane
4-Oxocyclohexanecarbaldehyde Preparation Products
- Cyclohexanemethanol (100-49-2)
- 2-oxocyclohexanecarbaldehyde (1193-63-1)
- cyclohexanecarbaldehyde (2043-61-0)
- cis-3-methylcyclohexan-1-ol (5454-79-5)
- 1-Methylcyclohexanol (590-67-0)
- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)
- trans-2-Methylcyclohexanol (7443-52-9)
- trans-3-methylcyclohexan-1-ol (7443-55-2)
- cis-2-Methylcyclohexanol (7443-70-1)
- cis-4-Methylcyclohexanol (7731-28-4)
- trans-4-Methylcyclohexanol (7731-29-5)
- 4-Oxocyclohexanecarbaldehyde (96184-81-5)
4-Oxocyclohexanecarbaldehyde Related Literature
-
1. Front cover
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Wenlong Wang,Li Yan,Miao Jiang J. Mater. Chem. A, 2016,4, 16017-16027
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Liao Zhang,Shumin Hu,Leitao Zhang,Wenlan Wu,Qiuli Cheng,Junbo Li,Ravin Narain Biomater. Sci., 2022,10, 4271-4283
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Baizeng Fang RSC Adv., 2019,9, 40184-40189
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Kristian L. Mears,Michelle A. Kutzleb,Cary R. Stennett,James C. Fettinger,Derrick C. Kaseman,Ping Yu,Petra Vasko,Philip P. Power Chem. Commun., 2022,58, 9910-9913
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Jieun Ko,Chee Koon Ng,Arramel,Teck Lip Dexter Tam,Wei Lin Leong J. Mater. Chem. C, 2020,8, 4157-4163
96184-81-5 (4-Oxocyclohexanecarbaldehyde) Related Products
- 100-64-1(Cyclohexanone oxime)
- 13482-22-9(4-Hydroxycyclohexanone)
- 61203-83-6(4-Pentylcyclohexanone)
- 897-78-9(2,6-dibenzylidenecyclohexan-1-one)
- 98-53-3(4-(tert-Butyl)cyclohexanone)
- 559-74-0(Friedelin)
- 583-60-8(2-Methylcyclohexanone)
- 700-58-3(2-Adamantanone)
- 822-87-7(2-Chlorocyclohexanone)
- 823-76-7(1-Cyclohexylethanone)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
99%
5g
452.0